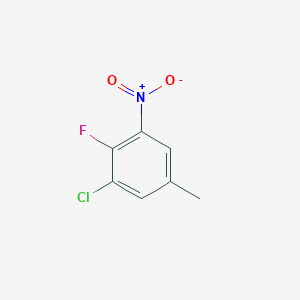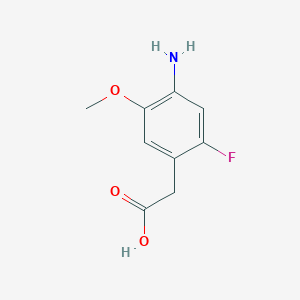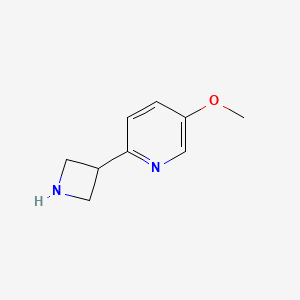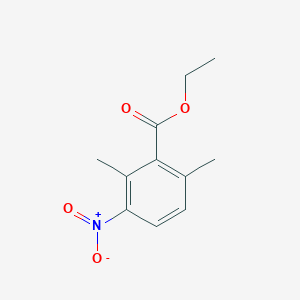![molecular formula C8H5BrFNO2 B3227292 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1260829-35-3](/img/structure/B3227292.png)
7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
概要
説明
Synthesis Analysis
A related compound, 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, has been synthesized via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This method was reported to be efficient and compatible with a wide range of functional groups .Chemical Reactions Analysis
The synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . The reaction is catalyzed by TFA and involves ring-opening and cyclization steps .作用機序
Target of Action
The primary target of 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Mode of Action
The compound interacts with HDACs, inhibiting their activity . The inhibition of HDACs leads to an increase in acetylation levels of histone proteins, thereby altering the expression of genes regulated by the histone proteins .
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It alters the expression of genes involved in cell cycle progression, apoptosis, and other critical cellular functions . The exact downstream effects can vary depending on the specific type of cell and the overall cellular context.
Result of Action
The result of the compound’s action is a change in gene expression within cells. This can lead to a variety of cellular effects, including changes in cell cycle progression and the induction of apoptosis . In the context of cancer cells, this can lead to a reduction in cell proliferation and the death of cancer cells .
実験室実験の利点と制限
The advantages of using 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one in lab experiments include its potential applications in medicinal chemistry and material science. It exhibits low toxicity towards normal cells, making it a promising candidate for the development of anticancer drugs. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety.
将来の方向性
There are several future directions for the research on 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one. These include:
1. Studying the mechanism of action of this compound to understand its antitumor and antimicrobial properties.
2. Developing derivatives of this compound with improved efficacy and safety profiles.
3. Investigating the potential of this compound as a fluorescent probe for the detection of metal ions in biological samples.
4. Exploring the use of this compound as a building block for the synthesis of various organic compounds.
5. Conducting preclinical and clinical studies to determine the efficacy and safety of this compound as an anticancer drug.
Conclusion:
This compound is a promising chemical compound with potential applications in medicinal chemistry, material science, and organic synthesis. It exhibits antitumor, antibacterial, and antifungal properties and has low toxicity towards normal cells. Further research is required to understand its mechanism of action and develop derivatives with improved efficacy and safety profiles.
科学的研究の応用
7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has potential applications in medicinal chemistry as it exhibits antitumor activity against various cancer cell lines. It has also been reported to have antibacterial and antifungal properties. In material science, it can be used as a building block for the synthesis of various organic compounds. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
7-bromo-6-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRPDUBLDNECDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


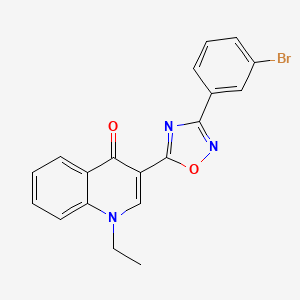

![Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3227229.png)
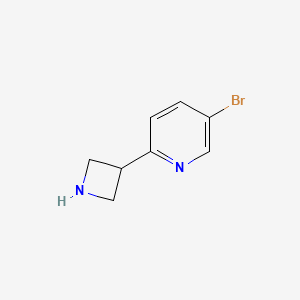
![tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B3227237.png)

